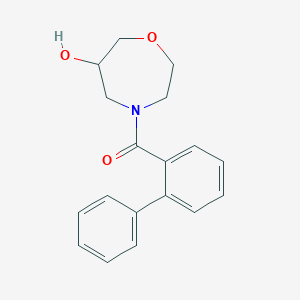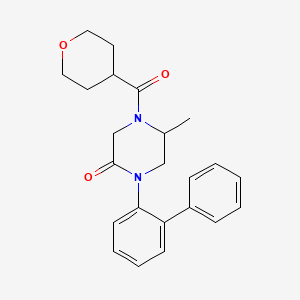
4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research into complex organic molecules like "4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol" often focuses on understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. Such molecules are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds involving biphenyl structures typically employs multi-step reactions, including Suzuki coupling reactions and Baeyer-Villiger oxidations. For instance, the synthesis of biphenyl-containing conjugated copolymers through Suzuki cross-coupling polycondensation reactions demonstrates the approach to building complex molecules with biphenyl units (Deniz et al., 2013).
Molecular Structure Analysis
Molecular structure determination of such compounds can involve X-ray crystallography, NMR spectroscopy, and computational methods. For example, structural analysis by X-ray diffraction and DFT calculations has been employed to understand the conformation and electronic structure of related compounds (Xu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing biphenyl and oxazepine units can vary widely, depending on the substituents and the specific structural context. Reactions may include electrophilic substitutions, nucleophilic additions, and cyclization reactions. The microwave-assisted synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines highlights the chemical reactivity of related structures (Mollo & Orelli, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the molecule's specific structural features, including the presence of biphenyl and oxazepine units. The crystalline structure and hydrogen bonding patterns provide insights into the physical properties of related compounds (Ünver & Tanak, 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets can be elucidated through experimental studies and computational modeling. For instance, the synthesis and study of biphenyl analogues of antituberculosis drugs highlight the impact of structural modifications on chemical properties and biological activity (Palmer et al., 2010).
作用機序
The mechanism of action of biphenyl derivatives can vary depending on their specific structure and the biological system they interact with. For example, some biphenyl derivatives are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-15-12-19(10-11-22-13-15)18(21)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMCPJUCFPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)


![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)
![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)